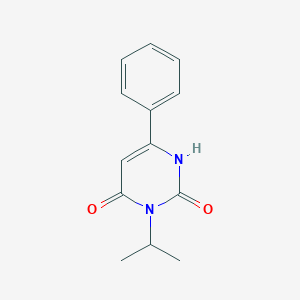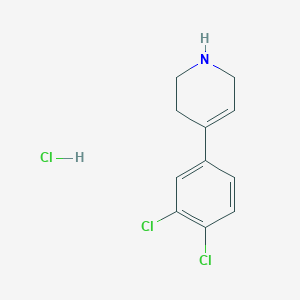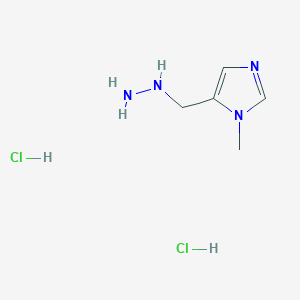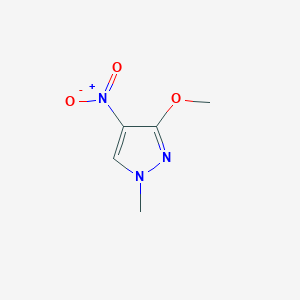![molecular formula C13H17NOSi B1469525 6-((三甲基甲硅烷基)乙炔基)-3,4-二氢-2H-吡喃并[2,3-b]吡啶 CAS No. 1346446-98-7](/img/structure/B1469525.png)
6-((三甲基甲硅烷基)乙炔基)-3,4-二氢-2H-吡喃并[2,3-b]吡啶
描述
The compound “6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trimethylsilyl ethynyl group is a common functional group in organic chemistry, often used in synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-[(Trimethylsilyl)ethynyl]pyridine have been synthesized through palladium-catalyzed intramolecular bis-silylation . This involves the reaction of a bromo-pyridine with ethynylbenzene derivatives in the presence of a palladium catalyst .科学研究应用
Organic Synthesis
This compound is a valuable intermediate in organic synthesis, particularly in the construction of pyridine derivatives. It can be utilized in the Bohlmann-Rahtz Pyridine Synthesis, which involves the condensation of enamines with ethynylketones to yield substituted pyridines . This method is advantageous for generating diverse pyridine structures, which are core components in many pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, the trimethylsilyl (TMS) group in this compound can be used as a protective group during the synthesis of drug molecules. The TMS group is known for its stability and can be removed selectively in the presence of other functional groups. This characteristic makes it an essential tool for multi-step drug synthesis, where protecting groups are pivotal for achieving the desired molecular architecture .
Materials Science
The ethynyl group present in this compound is instrumental in the synthesis of conjugated materials. These materials are crucial for developing organic semiconductors, which have applications in solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). The ability to fine-tune the electronic properties of these materials by incorporating pyridine rings makes this compound a valuable asset in materials science .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can serve as standards or reagents. For instance, the TMS group can be used to enhance the volatility of compounds for gas chromatography (GC) analysis. Additionally, the pyridine moiety can act as a chromophore or fluorophore, aiding in the detection and quantification of substances in complex mixtures .
Environmental Science
The compound’s derivatives can be used to study environmental pollutants. Pyridine rings are often found in various contaminants, and their derivatives can be used to mimic these pollutants in laboratory studies. This helps in understanding the behavior of such pollutants in the environment and developing methods for their detection and remediation .
Catalysis
The ethynyl and TMS groups can be involved in catalytic processes. They can participate in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The presence of these functional groups can influence the reactivity and selectivity of the catalysts, making them useful in developing new catalytic systems .
属性
IUPAC Name |
2-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOSi/c1-16(2,3)8-6-11-9-12-5-4-7-15-13(12)14-10-11/h9-10H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBUIUTXLKOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)
![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)


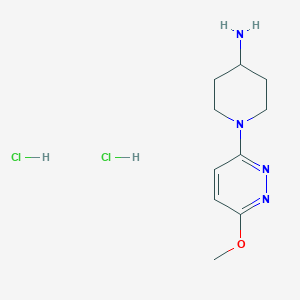


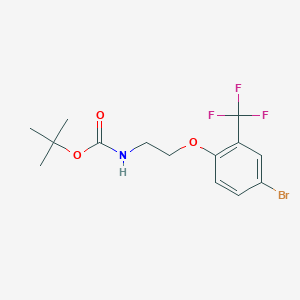
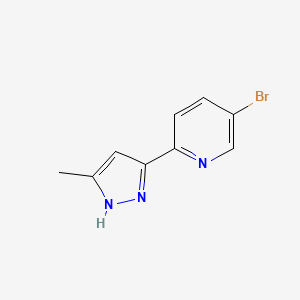
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
